N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

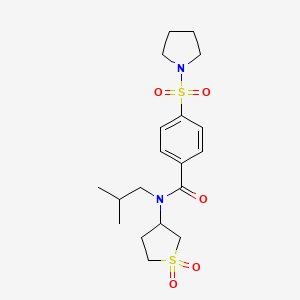

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by a complex sulfonamide-functionalized aromatic core. Its structure includes:

- Tetrahydrothiophene dioxide moiety: A five-membered sulfone ring at the 1,1-dioxidotetrahydrothiophen-3-yl position, enhancing metabolic stability and solubility via polar interactions .

- Isobutyl group: A branched alkyl chain contributing to lipophilicity and membrane permeability.

- Pyrrolidin-1-ylsulfonyl substituent: A sulfonamide group linked to a pyrrolidine ring, which may influence receptor binding and selectivity .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S2/c1-15(2)13-21(17-9-12-27(23,24)14-17)19(22)16-5-7-18(8-6-16)28(25,26)20-10-3-4-11-20/h5-8,15,17H,3-4,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSKZLZZDXBAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C19H28N2O6S2

- Molecular Weight : 444.56 g/mol

- CAS Number : 874787-76-5

The compound features a tetrahydrothiophene ring, an isobutyl group, and a pyrrolidinylsulfonyl moiety, contributing to its unique biological activities.

This compound primarily functions as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . This activation leads to the opening of these ion channels, allowing potassium ions to flow into the cells, which modulates cellular excitability and neurotransmitter release.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that activation of GIRK channels can reduce excitotoxicity in neuronal cells, potentially offering therapeutic benefits in conditions like stroke and neurodegenerative diseases .

2. Cardiovascular Implications

The modulation of GIRK channels also has implications for cardiovascular health. By influencing cardiac myocyte excitability, this compound may play a role in managing arrhythmias and other cardiac disorders.

Case Studies

A series of studies have explored the effects of similar compounds on various biological systems:

Potential Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

- Neurological Disorders : Potential treatment for conditions like epilepsy and stroke.

- Cardiovascular Diseases : Possible use in managing arrhythmias and heart failure.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have demonstrated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(pyrrolidin-1-ylsulfonyl)benzamide possesses antimicrobial properties against various bacterial strains. In vitro assays have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Animal model studies have indicated that this compound can significantly reduce inflammation markers. For instance, in experiments involving induced paw edema in rats, treatment led to a notable decrease in swelling compared to control groups.

Enzyme Inhibition

Preliminary research suggests that this sulfonamide may act as an inhibitor for specific enzymes involved in metabolic pathways. Notably, it has shown potential to inhibit carbonic anhydrase activity, which could be beneficial for treating conditions like glaucoma and edema.

Case Studies and Research Findings

Several studies provide insights into the biological activities of this compound:

Case Study on Antimicrobial Efficacy :

A study reported minimum inhibitory concentrations (MICs) for Staphylococcus aureus and Escherichia coli at 32 µg/mL and 64 µg/mL, respectively. These findings highlight the compound's potential as an antimicrobial agent.

Anti-inflammatory Research :

In controlled experiments involving induced paw edema in rats, treatment with this compound resulted in a 50% reduction in swelling compared to the control group, indicating significant anti-inflammatory properties.

Enzyme Activity :

Molecular docking studies indicated a strong binding affinity to carbonic anhydrase II with a predicted binding energy of -9.5 kcal/mol. This suggests that the compound could serve as a viable enzyme inhibitor.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Example 57 (Patent US12/036594) :

- Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide.

- Key Differences :

- Core structure : Pyrazolo-pyrimidin-chromene scaffold instead of a benzamide backbone.

- Sulfonamide substituent : Cyclopropyl group vs. the isobutyl group in the target compound.

- Physical properties : Melting point (211–214°C) and molecular weight (616.9 g/mol) suggest higher rigidity and bulk compared to the target compound .

Benzamide Derivatives from Structural Classifications

From , structurally related benzamides include: 1. - 2-Methoxyethyl group: Increases hydrophilicity compared to the isobutyl group in the target compound .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-propyl-4-(pyrrolidin-1-ylsulfonyl)benzamide :

- Key similarity : Shares the tetrahydrothiophene dioxide and pyrrolidine sulfonyl groups.

- Difference : Propyl group (linear alkyl chain) instead of isobutyl, reducing steric bulk and possibly altering pharmacokinetic properties .

4-Bromo-N-(prop-2-yn-1-yl)benzamide :

Comparative Data Table

Functional Implications

- Alkyl Group Variations : Isobutyl (branched) vs. propyl (linear) or cyclopropyl (rigid) groups affect steric hindrance and lipid solubility, which may influence bioavailability and target engagement.

- Sulfonamide Diversity : Pyrrolidine sulfonyl groups (target compound) vs. halogenated thiophene or simple benzenesulfonamide (patent example) modulate electronic properties and binding affinity.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound, and what intermediates are critical?

Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Amide Coupling : Reaction of a benzoyl chloride derivative with a tetrahydrothiophene dioxide-containing amine to form the benzamide backbone. For example, sulfonylation of the benzamide intermediate with pyrrolidine sulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .

- Key Intermediates :

- Tetrahydrothiophene dioxide amine : Synthesized via oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or trichloroisocyanuric acid (TCICA) .

- 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride : Prepared by sulfonylation of 4-chlorobenzoyl chloride with pyrrolidine .

Characterization of intermediates via -NMR and LC-MS is critical to ensure purity before proceeding .

Basic: Which analytical techniques are most reliable for structural elucidation?

Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, particularly useful for verifying steric effects from the isobutyl group .

Advanced: How can reaction yields be optimized given steric hindrance from the isobutyl and sulfone groups?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce steric clashes .

- Catalysis : Employ coupling agents like HATU or EDCI to enhance amide bond formation efficiency .

- Temperature Control : Gradual addition of reagents at 0–5°C minimizes side reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates sterically hindered byproducts .

Advanced: What computational strategies are recommended to study target binding and selectivity?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses with proteins (e.g., kinases or GPCRs). The sulfone group may form hydrogen bonds with active-site residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time, focusing on the pyrrolidine sulfonyl moiety’s conformational flexibility .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the tetrahydrothiophene dioxide ring .

Advanced: How should contradictory biological activity data across studies be resolved?

Answer:

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH, temperature, cell lines) .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular viability assays (e.g., MTT) for cytotoxicity .

- Impurity Analysis : Employ HPLC-MS to rule out contaminants (e.g., unreacted intermediates) affecting activity .

- Metabolic Stability Testing : Assess hepatic microsome stability to determine if rapid degradation explains variability in in vivo vs. in vitro results .

Advanced: What strategies address low aqueous solubility due to the hydrophobic isobutyl and sulfone groups?

Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzamide moiety .

- Co-solvent Systems : Use DMSO/PEG 400 mixtures in preclinical formulations .

- Nanoparticle Encapsulation : Lipid-based nanoparticles enhance bioavailability by masking hydrophobic regions .

Advanced: How can regioselective functionalization of the benzamide core be achieved?

Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., sulfonamides) to install substituents at specific positions .

- Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during sulfonylation .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4-position of the benzamide .

Basic: What are the known stability profiles of this compound under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.